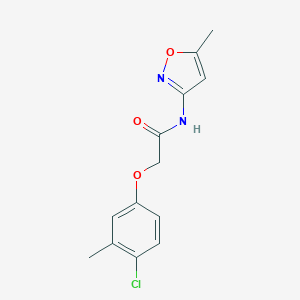![molecular formula C16H20N4O3S B283998 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, also known as DCDHF-DA, is a fluorescent dye that has been widely used in scientific research. It is a member of the xanthene family of dyes and is commonly used as a fluorescent probe for intracellular imaging.
作用機序
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a non-toxic, cell-permeable dye that is converted to a fluorescent product (DCDHF) by intracellular esterases. The fluorescence of DCDHF is dependent on the redox state of the cell, with reduced cells showing higher fluorescence intensity than oxidized cells. This property makes 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide a useful tool for studying oxidative stress and redox signaling in cells.
Biochemical and physiological effects:
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has been shown to have minimal effects on cellular metabolism and viability, making it a useful tool for studying cellular processes without interfering with them. However, it is important to note that 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide can be toxic at high concentrations, and care should be taken when using it in experiments.
実験室実験の利点と制限
One advantage of using 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is its high sensitivity and specificity for intracellular imaging. It is also relatively easy to use and can be applied to a wide range of cell types and tissues. However, 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has some limitations, such as its sensitivity to pH and temperature, which can affect its fluorescence intensity. It is also important to note that 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is not suitable for long-term imaging experiments, as it can be rapidly metabolized and excreted by cells.
将来の方向性
There are several future directions for the use of 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in scientific research. One area of interest is the development of new derivatives of 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide that have improved properties such as increased brightness and stability. Another area of interest is the use of 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in combination with other fluorescent probes to study multiple cellular processes simultaneously. Additionally, the use of 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in in vivo imaging experiments is an area of active research.
合成法
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide can be synthesized using a variety of methods. One common method involves reacting 3,5-dimethyl-1,2,4-thiadiazole with 4-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl chloride in the presence of a base such as triethylamine. The resulting product is then oxidized with hydrogen peroxide to form 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.
科学的研究の応用
4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has been widely used in scientific research as a fluorescent probe for intracellular imaging. It is commonly used to label cells and tissues for fluorescence microscopy, flow cytometry, and other imaging techniques. 4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has also been used to study cellular processes such as mitochondrial function, oxidative stress, and calcium signaling.
特性
分子式 |
C16H20N4O3S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
N-[(3,5-dimethyl-1,1-dioxo-1,2,6-thiadiazin-4-ylidene)amino]-2,2-dimethyl-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C16H20N4O3S/c1-10-15(11(2)20-24(21,22)19-10)18-17-13-5-6-14-12(9-13)7-8-16(3,4)23-14/h5-6,9,17H,7-8H2,1-4H3 |
InChIキー |
SBGZNRNUGVXZEX-UHFFFAOYSA-N |
SMILES |
CC1=NS(=O)(=O)N=C(C1=NNC2=CC3=C(C=C2)OC(CC3)(C)C)C |
正規SMILES |
CC1=NS(=O)(=O)N=C(C1=NNC2=CC3=C(C=C2)OC(CC3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283916.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)


![3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283932.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![6-amino-4-[3-({3-nitro-1H-1,2,4-triazol-1-yl}methyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283934.png)
![6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283936.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283939.png)